
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is a diazonium compound that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its chemical structure consists of a benzenediazonium group attached to a 2-chloro-5-sulfophenyl azo group, with chloride as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-chloro-5-nitrobenzene. The reaction conditions generally include:
Diazotization: This step involves the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-nitrobenzene under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
化学反应分析
Types of Reactions
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, sodium hydroxide, and ammonia are commonly used.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzenes.
Reduction: Formation of aromatic amines.
Oxidation: Formation of sulfonic acids and other oxidized products.
科学研究应用
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as dyeing and staining, where the compound binds to specific sites on the target molecules.
相似化合物的比较
Similar Compounds
- Benzenediazonium, 4-((2-chloro-4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-bromo-5-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-chloro-5-methylphenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-chloro-5-sulfophenyl group enhances its solubility in water and its reactivity towards nucleophiles, making it particularly useful in aqueous reactions and applications.
属性
CAS 编号 |
68003-12-3 |
|---|---|
分子式 |
C12H8Cl2N4O3S |
分子量 |
359.2 g/mol |
IUPAC 名称 |
4-[(2-chloro-5-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H7ClN4O3S.ClH/c13-11-6-5-10(21(18,19)20)7-12(11)17-16-9-3-1-8(15-14)2-4-9;/h1-7H;1H |
InChI 键 |
MKRIEXUTXHLYCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
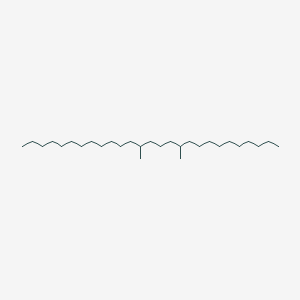
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
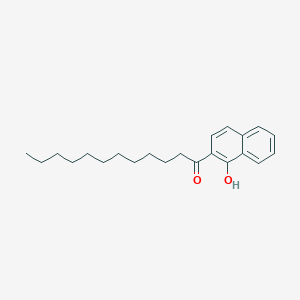
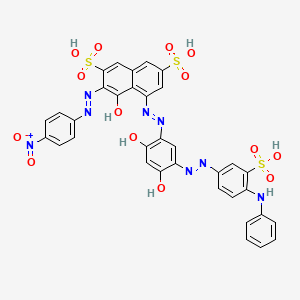
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

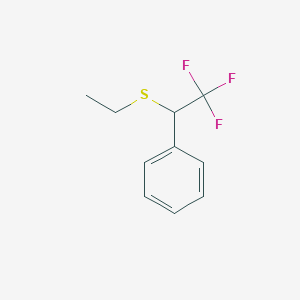
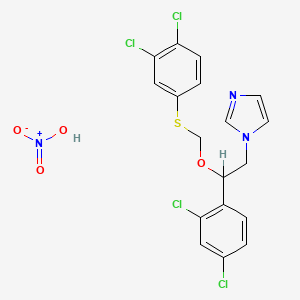
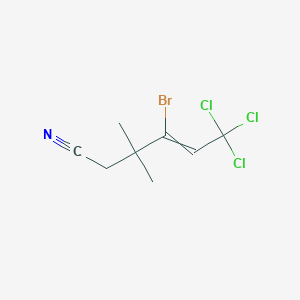
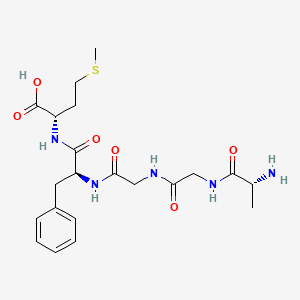


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
